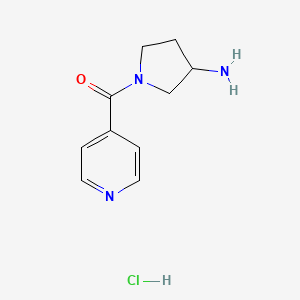

1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride

CAS No.:

Cat. No.: VC18091008

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN3O |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | (3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone;hydrochloride |

| Standard InChI | InChI=1S/C10H13N3O.ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;/h1-2,4-5,9H,3,6-7,11H2;1H |

| Standard InChI Key | SYALHEXILVMZFS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure consists of a pyrrolidine ring (a five-membered saturated amine ring) substituted at the 1-position with a pyridine-4-carbonyl group and at the 3-position with an amine group. The hydrochloride salt enhances water solubility, a critical factor for bioavailability. The molecular formula is CHClNO, with a molecular weight of 243.70 g/mol. Key structural features include:

-

Pyridine-4-carbonyl moiety: A planar aromatic ring with a ketone group at the 4-position, enabling π-π stacking and hydrogen-bonding interactions .

-

Pyrrolidine scaffold: A conformationally flexible amine ring that facilitates binding to biological targets .

-

Hydrochloride salt: Improves stability and solubility in aqueous media .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 243.70 g/mol |

| Hydrogen Bond Donors | 2 (amine, HCl) |

| Hydrogen Bond Acceptors | 4 (carbonyl, pyridine N) |

| LogP (Predicted) | 1.2 ± 0.3 |

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride can be inferred from analogous methodologies reported for related pyrrolidine derivatives. A patent (CN102531987A) outlines a four-step chiral synthesis pathway for (S)-3-aminopyrrolidine dihydrochloride, which can be adapted for this compound :

-

Decarboxylation: Starting from trans-4-hydroxy-L-proline, decarboxylation yields a pyrrolidine intermediate.

-

N-Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group stabilizes the amine during subsequent reactions.

-

Sulfonylation and SN2 Reaction: Hydroxyl groups are sulfonylated and displaced by azide via an SN2 mechanism, inducing stereochemical inversion.

-

Reduction and Deprotection: Azide reduction (e.g., using triphenylphosphine) yields the primary amine, followed by HCl-mediated Boc removal to form the hydrochloride salt .

Table 2: Key Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Decarboxylation | HO, Δ, 12 h | 85% |

| 2 | N-Boc Protection | BocO, DMAP, CHCl | 90% |

| 3 | Sulfonylation/SN2 | MsCl, EtN; NaN, DMF | 75% |

| 4 | Reduction/Deprotection | PPh, THF; HCl, dioxane | 80% |

| Compound Class | Target | Activity (IC/EC) | Reference |

|---|---|---|---|

| Pyrrolo[3,4-c]pyridines | Aldose Reductase | 6–22 μM | |

| Pyrrolopyridine Carboxylates | HIV-1 IN | 1.65 μM (EC) | |

| Pyridine-pyrrolidine Amides | CYP Enzymes | Moderate inhibition |

Structure-Activity Relationships (SAR)

-

Pyridine Position: Derivatives with substituents at the pyridine 4-position (vs. 2- or 3-) show enhanced metabolic stability due to reduced hepatic cytochrome P450 interactions .

-

Amine Functionalization: The 3-amine group is critical for hydrogen bonding with biological targets; acylation or alkylation diminishes activity .

-

Salt Form: Hydrochloride salts improve aqueous solubility by >50% compared to free bases, enhancing oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume